molecular formula C15H12N2O3S B3581346 2-methylsulfonyl-3-phenylquinazolin-4-one

2-methylsulfonyl-3-phenylquinazolin-4-one

Cat. No.: B3581346
M. Wt: 300.3 g/mol
InChI Key: JZVFGTAASUTLNJ-UHFFFAOYSA-N
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Description

2-methylsulfonyl-3-phenylquinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

2-methylsulfonyl-3-phenylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.

    Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological effects.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, each with distinct biological activities. These derivatives are often screened for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methylsulfonyl-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various protein kinases, which play crucial roles in cell signaling and proliferation. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

  • 3-phenylquinazoline-2,4-dithione
  • 2-sulfanylquinazolin-4-one
  • 2-methyl-4H-benzo[d][1,3]oxazin-4-one

Uniqueness

2-methylsulfonyl-3-phenylquinazolin-4-one stands out due to its unique combination of a sulfonyl group and a phenyl group attached to the quinazolinone core. This structural feature enhances its biological activity and makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-methylsulfonyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-21(19,20)15-16-13-10-6-5-9-12(13)14(18)17(15)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVFGTAASUTLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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